molecular formula C9H12N2O2S B12987782 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid

Cat. No.: B12987782
M. Wt: 212.27 g/mol
InChI Key: ZJJYYTOTFUPZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid typically involves the reaction of cyclopropylamine with thiazole-5-carboxaldehyde, followed by the addition of glycine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid is unique due to its specific structure, which combines a cyclopropyl group with a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]acetic acid

InChI

InChI=1S/C9H12N2O2S/c12-8(13)4-11-9(6-1-2-6)7-3-10-5-14-7/h3,5-6,9,11H,1-2,4H2,(H,12,13)

InChI Key

ZJJYYTOTFUPZNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=CS2)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.